Tipepidine hibenzate

Description

Properties

IUPAC Name |

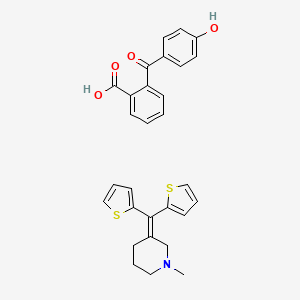

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEAAKGKVVTPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185068 | |

| Record name | Asverin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31139-87-4 | |

| Record name | Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31139-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asverin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPEPIDINE HIBENZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78578GFU8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tipepidine hibenzate mechanism of action on G-protein-coupled inwardly rectifying potassium (GIRK) channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine hibenzate, a non-opioid antitussive agent, has garnered significant interest for its potential therapeutic applications beyond cough suppression, including in neuropsychiatric disorders. Central to these broader effects is its mechanism of action as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways through which tipepidine modulates GIRK channel function. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes, this document serves as a comprehensive resource for researchers in pharmacology and drug development.

GIRK channels are critical regulators of neuronal excitability and heart rate. Their activation, typically mediated by Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization, thus reducing cellular activity. Tipepidine's inhibitory action on these channels disrupts this signaling cascade, leading to increased neuronal excitability, a mechanism believed to contribute to its observed effects on neurotransmitter systems.

Core Mechanism of Action: Inhibition of GIRK Channels

Tipepidine hibenzate functions as a direct or closely associated inhibitor of GIRK channels. This has been demonstrated in native neuronal populations, specifically in dopamine neurons of the ventral tegmental area (VTA). In these neurons, tipepidine has been shown to inhibit GIRK currents that are activated by dopamine D2 receptors, which are Gi/o-coupled GPCRs.

The established signaling pathway is as follows:

-

Activation of the dopamine D2 receptor by dopamine leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

-

The liberated Gβγ subunits directly bind to and activate GIRK channels.

-

The opening of GIRK channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

Tipepidine intervenes in this pathway by inhibiting the function of the GIRK channel, thereby preventing or reducing the hyperpolarizing effect of D2 receptor activation. This leads to a state of increased neuronal excitability.

Quantitative Data on Tipepidine's Inhibitory Potency

To date, the most definitive quantitative data on tipepidine's inhibition of GIRK channels comes from electrophysiological studies on acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA).

| Compound | Target | Cell Type | IC50 | Reference |

| Tipepidine | Dopamine D2 Receptor-Mediated GIRK Currents | Rat VTA Dopamine Neurons | 7.0 µM | [Hamasaki et al., 2013] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Tipepidine's Action on GIRK Channels

Experimental Workflow for Measuring GIRK Channel Inhibition

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Hamasaki et al. (2013) for the electrophysiological recording of GIRK currents in acutely dissociated rat VTA dopamine neurons.

Neuronal Preparation

-

Animal Model: Male Sprague-Dawley rats (postnatal days 14-21).

-

Dissociation Procedure:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated cutting solution.

-

Coronal slices (300 µm) containing the VTA are prepared using a vibratome.

-

The VTA is dissected from the slices and incubated in a protease solution (e.g., papain) to enzymatically digest the extracellular matrix.

-

The tissue is then mechanically triturated to yield a suspension of single cells.

-

The dissociated neurons are plated on a culture dish for recording.

-

Electrophysiological Recording: Whole-Cell Patch-Clamp

-

Recording Configuration: Whole-cell voltage-clamp.

-

Amplifier and Data Acquisition: Standard patch-clamp amplifier and a digitizer controlled by appropriate software (e.g., pCLAMP).

-

Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

Solutions

-

Intracellular Solution (in mM):

-

140 K-gluconate

-

5 KCl

-

10 HEPES

-

0.2 EGTA

-

2 Mg-ATP

-

0.3 Na2-GTP

-

pH adjusted to 7.2 with KOH.

-

-

Extracellular Solution (in mM):

-

140 NaCl

-

3 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocol for GIRK Current Measurement

-

Holding Potential: Neurons are held at a membrane potential of -60 mV.

-

Voltage Ramp: A hyperpolarizing voltage ramp from -60 mV to -140 mV over 500 ms is applied.

-

GIRK Current Activation: A selective dopamine D2 receptor agonist (e.g., quinpirole) is applied to the bath to activate GIRK channels. The current elicited by the voltage ramp is recorded.

-

Tipepidine Application: Tipepidine is added to the bath at various concentrations in the continued presence of the D2 agonist. The current elicited by the voltage ramp is recorded at each concentration.

-

Data Analysis: The magnitude of the GIRK current is measured at a specific voltage (e.g., -140 mV). The percentage of inhibition by tipepidine is calculated relative to the current activated by the D2 agonist alone. A dose-response curve is then constructed to determine the IC50 value.

Discussion and Future Directions

The available evidence strongly indicates that tipepidine hibenzate's mechanism of action involves the inhibition of GIRK channels, particularly those modulated by the dopamine D2 receptor in the VTA. This mechanism likely underlies its potential antidepressant effects and warrants further investigation for other neurological and psychiatric conditions.

A significant gap in the current understanding is the subunit selectivity of tipepidine. Dopamine neurons in the VTA primarily express GIRK2-containing channels (GIRK2/GIRK3 heteromers and GIRK2 homomers). However, other brain regions and the heart express different GIRK subunit compositions (e.g., GIRK1/GIRK2 and GIRK1/GIRK4). Future studies utilizing heterologous expression systems, such as Xenopus oocytes, to express different combinations of GIRK subunits are crucial to determine the selectivity profile of tipepidine. Such studies would be invaluable for predicting potential off-target effects and for guiding the development of more selective GIRK channel modulators.

Furthermore, corroboration of the existing IC50 value in different experimental systems and by independent research groups would strengthen the quantitative understanding of tipepidine's potency.

Tipepidine: A Non-Narcotic Antitussive with a Unique Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine, a non-narcotic antitussive agent, presents a complex and multifaceted pharmacological profile. This document provides a comprehensive technical overview of tipepidine, focusing on its core mechanism of action, receptor interactions, and the preclinical data supporting its antitussive effects. While primarily known for its cough suppressant properties, tipepidine also exhibits potential as a therapeutic agent for certain neuropsychiatric disorders. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a resource for the scientific community engaged in respiratory and neuropharmacology research.

Introduction

Tipepidine is a centrally acting, non-opioid antitussive drug that has been in clinical use for decades.[1] Unlike traditional opioid-based cough suppressants, tipepidine is not associated with the risk of addiction, making it a valuable therapeutic alternative.[2] Its mechanism of action is distinct from many other antitussives and involves the modulation of specific ion channels and neurotransmitter systems in the central nervous system.[1][3] This guide delves into the detailed pharmacological characteristics of tipepidine, providing a technical foundation for further research and development.

Mechanism of Action

The primary mechanism of action of tipepidine is the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3] GIRK channels are crucial for regulating neuronal excitability; their activation leads to potassium ion efflux and hyperpolarization of the cell membrane, which in turn inhibits neuronal firing. By inhibiting these channels, tipepidine reduces this hyperpolarizing current, leading to membrane depolarization and an increase in neuronal excitability. This action is believed to be central to its antitussive effects by modulating the activity of neurons involved in the cough reflex pathway.

Furthermore, tipepidine's interaction with the dopaminergic system is a key aspect of its pharmacological profile. It has been shown to inhibit dopamine D₂ receptor-mediated GIRK currents, leading to the activation of ventral tegmental area (VTA) dopamine neurons and an increase in extracellular dopamine levels in the nucleus accumbens.[2][3] This modulation of the mesolimbic dopamine system may contribute to its antitussive and potential antidepressant-like effects.[3][4]

Tipepidine also interacts with sigma-1 receptors, which are intracellular chaperone proteins involved in the regulation of ion channels and cellular signaling.[2][5] While the precise role of sigma-1 receptor binding in the antitussive effect of tipepidine is not fully elucidated, this interaction may contribute to its overall pharmacological activity.[2]

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Method | Reference |

| IC₅₀ (GIRK Channel Inhibition) | 7.0 µM | Rat VTA Dopamine Neurons | Patch-clamp electrophysiology | [2] |

| In Vivo Dose (Antidepressant-like effect) | 20-40 mg/kg (i.p.) | Rat | Forced Swim Test | [3][4] |

| In Vivo Dose (Dopamine Release) | 40 mg/kg (i.p.) | Rat | In Vivo Microdialysis | [4] |

Note: ED₅₀ value for the antitussive effect of tipepidine in the citric acid-induced cough model in guinea pigs is not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Tipepidine's Action on Dopaminergic Neurons

The following diagram illustrates the proposed signaling pathway for tipepidine's action on dopamine D₂ receptor-expressing neurons, leading to increased neuronal excitability.

Experimental Workflow for Evaluating Antitussive Activity

The following diagram outlines a typical experimental workflow for assessing the antitussive efficacy of a compound like tipepidine using the citric acid-induced cough model in guinea pigs.

Detailed Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

-

Objective: To evaluate the antitussive effect of tipepidine.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes).

-

Animals are then treated with tipepidine (various doses, e.g., via intraperitoneal injection) or vehicle.

-

After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is counted by trained observers and/or recorded and analyzed using specialized software.

-

The percentage inhibition of the cough response is calculated for each dose of tipepidine compared to the vehicle control.

-

Patch-Clamp Electrophysiology for GIRK Channel Inhibition

-

Objective: To quantify the inhibitory effect of tipepidine on GIRK channels.

-

Cell Preparation: Acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA).

-

Procedure:

-

Whole-cell patch-clamp recordings are performed on identified dopamine neurons.

-

GIRK currents are activated by applying a D₂ receptor agonist (e.g., quinpirole).

-

A voltage-clamp protocol is used to measure the inward potassium current.

-

Tipepidine is applied at various concentrations to the bath solution.

-

The concentration-dependent inhibition of the GIRK current is measured, and the IC₅₀ value is determined.

-

In Vivo Microdialysis for Dopamine Measurement

-

Objective: To measure the effect of tipepidine on extracellular dopamine levels in the nucleus accumbens.

-

Animals: Male Wistar rats.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the nucleus accumbens of anesthetized rats.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline dopamine level.

-

Tipepidine is administered (e.g., 40 mg/kg, i.p.).

-

Dialysate collection continues, and dopamine concentrations in the samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in dopamine levels from baseline are calculated.

-

Discussion and Future Directions

Tipepidine's unique pharmacological profile, centered on GIRK channel inhibition and modulation of the dopaminergic system, distinguishes it from traditional antitussives. Its lack of opioid-related side effects makes it a compelling therapeutic option. However, a more detailed characterization of its receptor binding affinities is necessary to fully understand its off-target effects and potential for drug-drug interactions.

Future research should focus on elucidating the precise contribution of sigma-1 receptor interaction to its antitussive and other central nervous system effects. Furthermore, conducting dose-response studies in validated animal models of cough is crucial to determine the ED₅₀ for its antitussive activity and to establish a clearer therapeutic window. The exploration of tipepidine's potential in treating neuropsychiatric conditions such as depression and ADHD, stemming from its influence on monoaminergic systems, represents a promising avenue for drug repositioning.

Conclusion

Tipepidine is a non-narcotic antitussive with a well-defined primary mechanism of action involving the inhibition of GIRK channels. This action, coupled with its modulation of the dopaminergic system and interaction with sigma-1 receptors, underpins its clinical efficacy in cough suppression. This technical guide provides a consolidated overview of its pharmacological profile, supported by quantitative data and detailed experimental methodologies, to facilitate further scientific investigation into this intriguing molecule. A more comprehensive understanding of its full receptor interaction profile will be instrumental in optimizing its therapeutic use and exploring its potential in other clinical indications.

References

- 1. medkoo.com [medkoo.com]

- 2. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Tipepidine Hibenzate used for? [synapse.patsnap.com]

The Initial Discovery and Synthesis of Tipepidine Hibenzate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine hibenzate, a non-narcotic antitussive agent, was first developed in Japan in 1959. This technical guide delves into the initial discovery and synthesis of this compound, providing a plausible synthetic pathway based on established chemical principles and available literature. It also explores the compound's mechanism of action, focusing on its role as a G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibitor and a sigma-1 (σ1) receptor agonist. This document aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the synthesis and its associated signaling pathways.

Introduction

Tipepidine, with the chemical name 3-(di-2-thienylmethylene)-1-methylpiperidine, has been utilized as a cough suppressant for over six decades, primarily in Japan.[1] Its development by Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma) marked a significant contribution to non-opioid antitussive therapies.[2] The hibenzate salt of tipepidine is the common pharmaceutical formulation. Beyond its antitussive effects, recent research has unveiled its potential in treating a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and obsessive-compulsive disorder, owing to its unique mechanism of action on monoaminergic neurotransmission.[3]

Initial Discovery and Synthesis

The initial preparation of tipepidine was reported by Okumura et al. of Tanabe Seiyaku in 1958 in the Tanabe Seiyaku Kenkyu Nempo.[4] While the full text of this original publication is not readily accessible, a plausible and chemically sound synthetic route can be constructed based on the known structure of tipepidine and common organic synthesis reactions of that era. The synthesis of the hibenzate salt was later described in patents GB924544 and JP 62 17988.[4]

The core of the tipepidine molecule consists of a 1-methyl-3-piperidone backbone and two thiophene rings. Therefore, a logical synthetic approach involves the condensation of these two key precursors.

Plausible Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of the tipepidine free base and its subsequent conversion to the hibenzate salt.

Stage 1: Synthesis of Tipepidine Free Base

A likely method for the synthesis of 3-(di-2-thienylmethylene)-1-methylpiperidine (tipepidine) is a Claisen-Schmidt or a related base-catalyzed aldol condensation reaction. This would involve the reaction of 1-methyl-3-piperidone with di-2-thienyl ketone in the presence of a base.

-

Step 1: Synthesis of 1-Methyl-3-piperidone. This precursor can be synthesized through various established methods, such as the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation.

-

Step 2: Synthesis of Di-2-thienyl Ketone. This intermediate can be prepared via a Friedel-Crafts acylation of thiophene with 2-thenoyl chloride or by the oxidation of di-2-thienylmethanol.

-

Step 3: Condensation Reaction. The 1-methyl-3-piperidone and di-2-thienyl ketone would then be reacted in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol. The reaction would proceed via an aldol addition followed by dehydration to yield the exocyclic double bond characteristic of the tipepidine structure.

Stage 2: Formation of Tipepidine Hibenzate

The final step involves the formation of the hibenzate salt. This is achieved by reacting the tipepidine free base with 2-(4-hydroxybenzoyl)benzoic acid (hibenzic acid) in an appropriate solvent.

-

Step 4: Salt Formation. Equimolar amounts of tipepidine free base and hibenzic acid would be dissolved in a suitable solvent, such as acetone or ethanol. The salt would then precipitate out of the solution upon cooling or evaporation of the solvent and could be collected by filtration and dried.

Experimental Protocols (Plausible)

The following are detailed, plausible experimental protocols for the synthesis of tipepidine hibenzate.

Protocol 1: Synthesis of 3-(di-2-thienylmethylene)-1-methylpiperidine (Tipepidine Free Base)

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 1-methyl-3-piperidone (1 equivalent) and di-2-thienyl ketone (1 equivalent) in anhydrous ethanol.

-

Base Addition: A solution of sodium ethoxide in ethanol (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent like petroleum ether to yield the pure tipepidine free base.

Protocol 2: Synthesis of Tipepidine Hibenzate

-

Dissolution: The purified tipepidine free base (1 equivalent) is dissolved in a minimal amount of warm acetone.

-

Acid Addition: A solution of 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in acetone is added to the tipepidine solution with stirring.

-

Crystallization: The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate the precipitation of the salt.

-

Isolation: The resulting crystalline solid is collected by vacuum filtration, washed with cold acetone, and dried under vacuum to yield tipepidine hibenzate.

Quantitative Data

The following table summarizes the known physical properties of tipepidine and its hibenzate salt. The yield for the plausible synthesis would be expected to be in the range of 60-80% based on similar condensation reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Tipepidine (free base) | C₁₅H₁₇NS₂ | 275.43 | 64-65 | Yellow crystals |

| Tipepidine Hibenzate | C₂₉H₂₇NO₄S₂ | 517.66 | 187-190 | Crystals |

Mechanism of Action and Signaling Pathways

Tipepidine's primary mechanism of action involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, tipepidine leads to the depolarization of neurons and enhances the release of various neurotransmitters, particularly monoamines like dopamine and serotonin.[3] This modulation of monoaminergic systems is believed to be the basis for its potential antidepressant and ADHD-treating effects.

Additionally, tipepidine acts as a sigma-1 (σ1) receptor agonist.[5] The σ1 receptor is an intracellular chaperone protein involved in various cellular functions, including the regulation of ion channels and intracellular calcium signaling. The agonistic activity at σ1 receptors may contribute to its antitussive and neuroprotective properties.

Visualizations

Synthetic Pathway of Tipepidine Hibenzate

Caption: Plausible synthetic pathway for tipepidine hibenzate.

Tipepidine Signaling Pathway

Caption: Tipepidine's mechanism of action via GIRK channel inhibition and σ1 receptor agonism.

Conclusion

Tipepidine hibenzate remains a significant molecule in both clinical practice and neuroscience research. While the precise details of its initial synthesis require access to historical documents, a chemically sound pathway can be proposed, providing valuable insight for medicinal chemists. The elucidation of its dual mechanism of action on GIRK channels and sigma-1 receptors has opened new avenues for its therapeutic application beyond its traditional role as an antitussive. This guide provides a foundational understanding for researchers and professionals interested in the further development and application of this versatile compound.

References

- 1. Using the drug repositioning approach to develop a novel therapy, tipepidine hibenzate sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. International Research-Based Pharmaceutical Manufacturers Association [irpma.org.tw]

- 3. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tipepidine [drugfuture.com]

- 5. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

A Systematic Review of Tipepidine Hibenzate's Central Nervous System Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered significant interest for its potential therapeutic applications beyond cough suppression, particularly for central nervous system (CNS) disorders. This technical guide provides a comprehensive systematic review of the available scientific literature on the CNS effects of tipepidine hibenzate. It consolidates quantitative data from clinical and preclinical studies, details key experimental methodologies, and visualizes the proposed mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neuropsychopharmacological properties of tipepidine.

Introduction

Initially developed and approved in Japan in 1959 as a cough suppressant, tipepidine hibenzate's unique pharmacological profile has prompted exploration into its effects on the central nervous system.[1] Emerging evidence suggests its potential as a therapeutic agent for psychiatric conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[1] This review synthesizes the current understanding of tipepidine's CNS effects, focusing on its mechanism of action, preclinical evidence, and clinical trial data.

Mechanism of Action

Tipepidine's CNS effects are believed to be mediated through a multi-target mechanism, primarily involving the modulation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and its interaction with key neurotransmitter systems.

GIRK Channel Inhibition

A primary proposed mechanism of action for tipepidine is the inhibition of GIRK channels.[2] GIRK channels are crucial for regulating neuronal excitability.[2] By inhibiting these channels, tipepidine is thought to modulate the levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain.[2] This action is hypothesized to be central to its potential antidepressant and anti-ADHD effects.[2]

Modulation of Dopaminergic and Serotonergic Systems

Tipepidine has been shown to influence both the dopamine and serotonin neurotransmitter systems.[1] Studies suggest that it may act as a serotonin-dopamine reuptake inhibitor (SDRI), leading to increased extracellular concentrations of these neurotransmitters and enhanced serotonergic and dopaminergic neurotransmission. This modulation of monoamine levels is a key area of investigation for its therapeutic potential in mood and behavioral disorders.[1]

Sigma-1 Receptor Interaction

Tipepidine also interacts with sigma-1 receptors, which are involved in a variety of neurological processes.[1] While the precise contribution of this interaction to its overall CNS effects is still under investigation, sigma-1 receptor modulation is a known target for several psychoactive drugs.

Data Presentation

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the CNS effects of tipepidine hibenzate.

Clinical Studies

| Study | N | Population | Dosage | Duration | Outcome Measure | Results | p-value |

| Sasaki et al. (2014) [3] | 10 | Children with ADHD (mean age 9.9 years) | 30 mg/day | 4 weeks | ADHD-RS-IV Total Score | Baseline: 30.2 ± 9.9Week 4: 16.4 ± 8.4 | <0.001 |

| ADHD-RS-IV Hyperactivity/Impulsivity Subscale | Baseline: 11.2 ± 7.1Week 4: 5.0 ± 4.1 | <0.001 | |||||

| ADHD-RS-IV Inattentive Subscale | Baseline: 19.0 ± 3.6Week 4: 10.6 ± 3.8 | <0.001 | |||||

| Hoobehfekr et al. (2021) [4] | 53 | Children with ADHD (adjunctive to methylphenidate) | Not specified | 8 weeks | Parent ADHD-RS-IV Total Score | Significant time × treatment interaction | 0.049 |

| Parent ADHD-RS-IV Hyperactivity/Impulsivity Subscale | Significant time × treatment interaction | 0.014 |

| Study | N | Population | Dosage | Duration | Outcome Measure | Results | p-value |

| Sasaki et al. (2014) [2] | 6 (completed) | Adolescents with depression | 30 mg/day | 4 weeks | CDRS-R Total Score | Significant improvement | 0.027 |

| Hoobehfekr et al. (2021) [5] | 62 | Adults with Major Depressive Disorder (adjunctive to citalopram) | 30 mg twice daily | 6 weeks | HAM-D Score | Greater improvement in tipepidine group at all time points | 0.048 |

| Remission Rate | Tipepidine: 53.6%Placebo: 25.0% | 0.029 | |||||

| Response Rate | Tipepidine: 100%Placebo: 75% | 0.005 | |||||

| Shirayama et al. (2015) [6] | 11 | Outpatients with treatment-resistant depression | 60 mg/day (2 weeks) then 120 mg/day (6 weeks) | 8 weeks | HAM-D Score | Baseline: 18.7 ± 2.6Week 8: 13.0 ± 4.8 | 0.0002 |

Preclinical Studies

| Study | Animal Model | Dosage (i.p.) | Outcome Measure | Results |

| Kawaura et al. (2009) [7] | Male Wistar rats | 20 mg/kg | Immobility time | Reduced |

| 40 mg/kg | Immobility time | Reduced | ||

| 40 mg/kg | Climbing behavior | Increased |

Pharmacokinetics

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Asverin® (Immediate Release) | 40 mg | 23.9 ± 15.8 | 1.0 ± 0.4 | 55.4 ± 36.3 |

| TS-141 (Sustained Release) | 30 mg | 6.8 ± 4.5 | 3.2 ± 1.1 | 63.7 ± 41.8 |

Experimental Protocols

Preclinical Models

The Forced Swimming Test is a widely used behavioral assay to screen for antidepressant-like activity.[1]

-

Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute period.[1]

-

Test session: 24 hours after the pre-test, the animals are administered tipepidine or vehicle intraperitoneally (i.p.).[7] 30 minutes post-injection, they are placed back into the cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant reduction in immobility time is indicative of an antidepressant-like effect.[1]

This neurodevelopmental model is used to induce hyperactivity and other ADHD-like symptoms in rodents.[8]

-

Procedure:

-

On postnatal day 5, rat pups are pre-treated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.

-

30 minutes later, pups are anesthetized, and 6-hydroxydopamine (100 µg in 10 µL of saline with 0.1% ascorbic acid) is injected intracisternally.[9]

-

-

Behavioral Assessment: At a later developmental stage (e.g., juvenile or adult), locomotor activity is assessed in an open-field arena. Hyperactivity in the 6-OHDA-lesioned animals is a key behavioral phenotype.

In Vitro Assays

Patch-clamp electrophysiology is used to directly measure the effect of tipepidine on GIRK channel activity in individual neurons.[10]

-

Cell Preparation: Acutely dissociated neurons from a relevant brain region (e.g., ventral tegmental area) are prepared.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed.

-

Protocol:

-

A baseline GIRK current is established.

-

Tipepidine is applied to the bath solution at various concentrations.

-

Changes in the GIRK current in response to tipepidine are recorded and analyzed. An inhibition of the current indicates a blocking effect on the channel.[10]

-

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11]

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Tipepidine's Antidepressant and Anti-ADHD Effects

References

- 1. researchgate.net [researchgate.net]

- 2. Tipepidine in adolescent patients with depression: a 4 week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of tipepidine as adjunctive therapy in children with attention-deficit/hyperactivity disorder: Randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 7. The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NEONATAL 6-HYDROXYDOPAMINE LESIONS OF THE FRONTAL CORTEX IN RATS: PERSISTING EFFECTS ON LOCOMOTOR ACTIVITY, LEARNING AND NICOTINE SELF-ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

An In-depth Technical Guide on the Exploratory Neuroprotective Potential of Tipepidine Hibenzate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the theoretical and extrapolated neuroprotective potential of tipepidine hibenzate based on its known mechanisms of action. The information presented is intended for research and development purposes and should not be interpreted as clinical advice. Direct preclinical and clinical evidence for the neuroprotective effects of tipepidine hibenzate is limited, and further investigation is required to validate these hypotheses.

Executive Summary

Tipepidine hibenzate, a non-narcotic antitussive agent, has garnered interest for its potential applications beyond cough suppression, including roles in neuropsychiatric disorders. While not extensively studied for neuroprotection, its known pharmacological targets suggest plausible mechanisms through which it could confer neuronal resilience. This technical guide synthesizes the existing, albeit limited, preclinical data and theoretical frameworks to explore the neuroprotective potential of tipepidine hibenzate. The core of this exploration lies in its activity as a modulator of G-protein-coupled inwardly rectifying potassium (GIRK) channels and sigma-1 receptors, both of which are implicated in neuronal survival and plasticity. This document provides a foundational resource for researchers and drug developers interested in investigating tipepidine hibenzate as a candidate for neuroprotective therapies.

Core Mechanisms of Action and Neuroprotective Hypotheses

The neuroprotective potential of tipepidine hibenzate is primarily hypothesized to stem from its influence on two key molecular targets within the central nervous system:

-

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Tipepidine is reported to inhibit GIRK channels.[1] These channels are crucial for regulating neuronal excitability. By inhibiting GIRK channels, tipepidine may modulate monoaminergic neurotransmission, a mechanism that has been explored in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). In the context of neurodegeneration, dysregulation of neuronal excitability is a common pathological feature. By normalizing neuronal firing patterns, tipepidine could potentially mitigate excitotoxicity-induced neuronal damage.

-

Sigma-1 Receptors: Tipepidine is also known to interact with sigma-1 receptors.[2] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium homeostasis, oxidative stress, and neuroinflammation. Activation of sigma-1 receptors is generally considered neuroprotective. Tipepidine's modulation of these receptors could therefore represent a significant pathway for its potential neuroprotective effects.[2]

Quantitative Data Summary

Table 1: Effects of Tipepidine Hibenzate on Neuronal Viability and Excitotoxicity

| Experimental Model | Tipepidine Concentration | Insult | Endpoint Measured | % Change vs. Control | Reference |

| In vitro primary cortical neurons | (e.g., 1, 10, 100 µM) | Glutamate | Cell Viability (MTT Assay) | (Data to be generated) | (Future Study) |

| In vitro primary cortical neurons | (e.g., 1, 10, 100 µM) | Glutamate | LDH Release | (Data to be generated) | (Future Study) |

| In vivo MCAO model in rodents | (e.g., 10, 30 mg/kg) | Ischemia | Infarct Volume | (Data to be generated) | (Future Study) |

Table 2: Effects of Tipepidine Hibenzate on Markers of Oxidative Stress and Neuroinflammation

| Experimental Model | Tipepidine Concentration | Insult | Marker Measured | % Change vs. Control | Reference |

| In vitro microglial cell line (e.g., BV-2) | (e.g., 1, 10, 100 µM) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | (Data to be generated) | (Future Study) |

| In vitro microglial cell line (e.g., BV-2) | (e.g., 1, 10, 100 µM) | LPS | TNF-α Release | (Data to be generated) | (Future Study) |

| In vivo rodent model of neuroinflammation | (e.g., 10, 30 mg/kg) | LPS injection | Brain IL-1β levels | (Data to be generated) | (Future Study) |

| In vitro neuronal cell line (e.g., SH-SY5Y) | (e.g., 1, 10, 100 µM) | H₂O₂ | Reactive Oxygen Species (ROS) Levels | (Data to be generated) | (Future Study) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in an exploratory study of tipepidine hibenzate's neuroprotective potential.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

-

Cell Culture: Primary cortical neurons are isolated from E18 rat or mouse embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Cells are plated on poly-D-lysine coated 96-well plates and maintained for 7-10 days in vitro.

-

Tipepidine Treatment: Tipepidine hibenzate is dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. Neurons are pre-treated with tipepidine for 24 hours.

-

Glutamate Insult: Following pre-treatment, the culture medium is replaced with a medium containing tipepidine and 100 µM glutamate for 15 minutes.

-

Washout and Recovery: After the glutamate insult, the cells are washed and returned to a glutamate-free medium containing tipepidine for a 24-hour recovery period.

-

Assessment of Cell Viability:

-

MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

LDH Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium is quantified using a commercially available kit, as an indicator of cell membrane damage.

-

Assessment of Anti-inflammatory Effects in Microglia

-

Cell Culture: The BV-2 microglial cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Tipepidine Treatment: Cells are pre-treated with various concentrations of tipepidine hibenzate for 1 hour.

-

LPS Stimulation: Microglia are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours in the presence of tipepidine.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Visualizations: Signaling Pathways and Workflows

Hypothesized Neuroprotective Signaling of Tipepidine Hibenzate

Caption: Hypothesized signaling pathways for tipepidine's neuroprotective effects.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing neuroprotection against excitotoxicity.

Conclusion and Future Directions

The exploration of tipepidine hibenzate's neuroprotective potential is in its nascent stages. The current understanding of its mechanism of action, particularly its effects on GIRK channels and sigma-1 receptors, provides a strong rationale for further investigation. Future preclinical studies should focus on generating robust quantitative data in various models of neurodegeneration, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key areas of investigation should include its ability to mitigate excitotoxicity, reduce oxidative stress and neuroinflammation, and promote neuronal survival. Elucidating the precise signaling pathways involved will be critical for the potential development of tipepidine hibenzate as a novel neuroprotective agent.

References

Tipepidine Hibenzate: A Technical Guide to its Modulation of Monoaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine hibenzate, a non-opioid antitussive, has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the core mechanism of action of tipepidine, focusing on its role in modulating monoaminergic neurotransmitter systems. The primary mechanism involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to alterations in dopaminergic and serotonergic signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways involved.

Introduction

Tipepidine has been utilized for decades as a cough suppressant.[1] Emerging research has revealed its influence on central nervous system pathways, particularly the monoaminergic systems, which are pivotal in the regulation of mood, cognition, and behavior.[2] The primary molecular target of tipepidine is the G protein-coupled inwardly rectifying potassium (GIRK) channel.[3][4] By inhibiting these channels, tipepidine modulates the excitability of neurons, leading to downstream effects on dopamine and serotonin release.[3][4] This guide serves as a comprehensive resource for understanding the intricate pharmacology of tipepidine and its potential for repositioning as a therapeutic agent for monoamine-related disorders.

Mechanism of Action: GIRK Channel Inhibition

The cornerstone of tipepidine's effect on monoaminergic systems is its inhibition of GIRK channels. These channels are crucial for regulating neuronal excitability, and their activation typically leads to hyperpolarization and inhibition of neuronal firing.[5] Tipepidine has been shown to inhibit GIRK channels that are coupled to various G protein-coupled receptors (GPCRs), including dopamine D2 and serotonin 5-HT1A receptors.[2][5]

A key study demonstrated that tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM in acutely dissociated rat ventral tegmental area (VTA) neurons.[1][2] This inhibition of GIRK channels leads to depolarization of the neuronal membrane, which can increase the firing rate of monoaminergic neurons and subsequently enhance neurotransmitter release in projection areas like the nucleus accumbens (NAc) and prefrontal cortex.[1][3]

Signaling Pathway of Tipepidine-Mediated Monoamine Release

The following diagram illustrates the proposed signaling cascade initiated by tipepidine's inhibition of GIRK channels, leading to increased dopamine release.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of tipepidine hibenzate with components of the monoaminergic systems.

Table 1: Inhibitory Effect of Tipepidine on GIRK Channels

| Parameter | Value | Cell Type | Receptor System | Reference |

| IC50 | 7.0 μM | Rat Ventral Tegmental Area (VTA) Neurons | Dopamine D2 Receptor-mediated | [1][2] |

Table 2: Effects of Tipepidine on Extracellular Monoamine Levels (In Vivo Microdialysis)

| Brain Region | Monoamine | Dose (i.p.) | Effect | Reference |

| Nucleus Accumbens | Dopamine | 20 and 40 mg/kg | Increased levels | [3] |

| Nucleus Accumbens | Dopamine | 40 mg/kg | Increased extracellular level in ACTH-treated rats | [6] |

Note: Comprehensive quantitative data on the binding affinities (Ki values) of tipepidine for a broad range of monoaminergic receptors and transporters are currently limited in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of tipepidine on monoaminergic systems.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Current Measurement

Objective: To measure the inhibitory effect of tipepidine on dopamine D2 receptor-activated GIRK currents in VTA neurons.

Protocol:

-

Slice Preparation: Acutely prepare coronal slices (250-300 µm) of the rat midbrain containing the VTA using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature.

-

Identify VTA neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, adjusted to pH 7.3 with KOH.

-

Clamp the membrane potential at -70 mV.

-

-

GIRK Current Elicitation:

-

Apply a dopamine D2 receptor agonist (e.g., quinpirole, 10 µM) to the bath to activate GIRK currents.

-

-

Tipepidine Application:

-

After a stable baseline GIRK current is established, co-apply varying concentrations of tipepidine hibenzate with the D2 agonist.

-

-

Data Analysis:

-

Measure the peak inward current in response to the D2 agonist in the absence and presence of tipepidine.

-

Calculate the percentage of inhibition for each concentration of tipepidine.

-

Construct a concentration-response curve and determine the IC50 value using a sigmoidal dose-response fit.

-

Experimental Workflow for Patch-Clamp Analysis

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure changes in extracellular dopamine levels in the nucleus accumbens of freely moving rats following systemic administration of tipepidine.

Protocol:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the nucleus accumbens.

-

Allow for a post-operative recovery period of at least 48 hours.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1 hour.

-

-

Baseline Collection:

-

Collect at least three baseline dialysate samples (e.g., every 20 minutes).

-

-

Tipepidine Administration:

-

Administer tipepidine hibenzate (e.g., 20 or 40 mg/kg, i.p.).

-

Continue collecting dialysate samples at regular intervals for a predetermined duration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify dopamine levels by comparing peak areas to a standard curve.

-

-

Data Analysis:

-

Express dopamine levels as a percentage of the baseline average.

-

Perform statistical analysis to compare post-injection levels to baseline.

-

Experimental Workflow for In Vivo Microdialysis

Conclusion

Tipepidine hibenzate modulates monoaminergic systems primarily through the inhibition of GIRK channels, leading to an increase in dopamine release in key brain regions. This mechanism provides a strong rationale for its investigation as a potential therapeutic for disorders characterized by monoaminergic dysregulation. Further research is warranted to fully elucidate its binding profile across a wider range of monoaminergic targets and to quantify its effects on serotonin and norepinephrine systems. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical and clinical investigations into the novel neuropsychopharmacological properties of tipepidine.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative evaluation of 5-hydroxytryptamine (serotonin) neuronal release and uptake: an investigation of extrasynaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of Tipepidine Hibenzate with its Target Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine hibenzate, a non-opioid antitussive, has garnered significant interest for its potential therapeutic applications beyond cough suppression, including in neuropsychiatric disorders such as ADHD and depression.[1][2] Its mechanism of action is primarily attributed to its interaction with the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3][4] This technical guide provides a comprehensive overview of a proposed in-silico molecular docking study of tipepidine hibenzate with its principal molecular targets. The document outlines detailed experimental protocols for such a study, from protein and ligand preparation to the execution of docking simulations and analysis of results. Furthermore, it presents the signaling pathways of the target receptors and visualizes the proposed experimental workflow. While specific quantitative binding data for tipepidine from docking studies is not yet prevalent in published literature, this guide serves as a foundational framework for researchers aiming to elucidate the molecular interactions underpinning tipepidine's therapeutic effects.

Introduction to Tipepidine Hibenzate and its Target Receptors

Tipepidine, a synthetic, non-opioid antitussive of the thiambutene class, was developed in Japan in 1959.[4] It is primarily used for cough suppression, but its unique pharmacological profile has prompted investigations into its efficacy for conditions like depression, obsessive-compulsive disorder, and attention-deficit/hyperactivity disorder (ADHD).[1][4] The therapeutic versatility of tipepidine is believed to stem from its modulation of key neurological pathways through its interaction with at least two primary targets: the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3]

The Sigma-1 (σ1) Receptor

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5] It is not an opioid receptor but is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel modulation, and neuroplasticity.[3][5] The σ1 receptor has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for drug development.[3][4]

G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels

GIRK channels are a family of potassium ion channels that are activated by G-protein-coupled receptors (GPCRs).[6] Their activation leads to an outward flow of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.[6][7] Tipepidine is known to act as an inhibitor of GIRK channels, which is thought to contribute to its therapeutic effects by increasing dopamine levels in specific brain regions.[2][4]

Proposed Molecular Docking Experimental Protocols

The following protocols outline a standardized workflow for conducting a molecular docking study of tipepidine hibenzate with the human σ1 receptor and GIRK2 channel.

Software and Resources

-

Molecular Docking Software: AutoDock Vina, GOLD, or similar.[6][8]

-

Visualization Software: UCSF Chimera or PyMOL.[9]

-

Protein Structure Database: RCSB Protein Data Bank (PDB).

-

Ligand Structure Database: PubChem or ZINC.

Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structures of the human σ1 receptor (e.g., PDB ID: 5HK1) and the human GIRK2 channel (e.g., PDB ID: 3SYQ) from the RCSB PDB.[2][10]

-

Preprocessing:

-

Remove water molecules and any co-crystallized ligands or ions not essential for the study using a molecular visualization tool like UCSF Chimera.[11]

-

Add polar hydrogens to the protein structure.[11]

-

Assign appropriate atomic charges (e.g., Kollman charges).[11]

-

Merge non-polar hydrogens to simplify the structure.

-

-

File Conversion: Convert the processed protein structure file to the PDBQT format, which is required by AutoDock Vina.[11]

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of tipepidine from the PubChem database.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable conformation.

-

File Conversion: Convert the prepared ligand file into the PDBQT format, defining rotatable bonds.[11]

Molecular Docking Simulation

-

Grid Box Generation: Define a 3D grid box around the active site of the target receptor. The grid box should be large enough to accommodate the ligand and allow for conformational flexibility. For the σ1 receptor, the binding site is located within a cupin-like β-barrel.[2] For the GIRK2 channel, the binding site for inhibitors is typically within the ion channel pore or at allosteric sites.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Execution: Run the molecular docking simulation using AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the receptor's active site and calculate the binding affinity for each pose.[9]

Analysis of Results

-

Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex.

-

Pose Analysis: Visualize the predicted binding poses of tipepidine within the active sites of the σ1 receptor and GIRK2 channel using UCSF Chimera or PyMOL. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor.

-

Interaction Fingerprinting: Identify the key amino acid residues involved in the interaction with tipepidine. This information is crucial for understanding the molecular basis of binding and for guiding future lead optimization efforts.

Signaling Pathways and Workflow Visualization

Sigma-1 (σ1) Receptor Signaling Pathway

Caption: Sigma-1 receptor signaling pathway activated by tipepidine.

GIRK Channel Signaling Pathway and Inhibition by Tipepidine

Caption: GIRK channel signaling and its inhibition by tipepidine.

Molecular Docking Experimental Workflow

Caption: Proposed experimental workflow for molecular docking.

Quantitative Data Presentation

| Target Receptor | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human σ1 Receptor (PDB: 5HK1) | Tipepidine | To be determined | To be identified |

| Human GIRK2 Channel (PDB: 3SYQ) | Tipepidine | To be determined | To be identified |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for conducting molecular docking studies of tipepidine hibenzate with its primary targets, the σ1 receptor and GIRK channels. The detailed protocols and visualizations serve as a roadmap for researchers to investigate the molecular basis of tipepidine's therapeutic actions. The absence of published docking data for tipepidine highlights a significant research opportunity. Future studies employing the methodologies outlined herein will be invaluable for elucidating the precise binding modes and affinities of tipepidine. Such data will not only enhance our understanding of its mechanism of action but also provide a solid foundation for the rational design of novel, more potent, and selective modulators of the σ1 receptor and GIRK channels for a range of therapeutic applications.

References

- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 2. rcsb.org [rcsb.org]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

in vitro characterization of tipepidine hibenzate's receptor binding affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanisms of action for tipepidine are believed to involve the modulation of sigma-1 receptors and the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which in turn influences dopaminergic and serotonergic neurotransmitter systems.[1][2][3][4]

Core Mechanisms of Action

Tipepidine's pharmacological effects are attributed to its interaction with several key molecular targets within the central nervous system:

-

Sigma-1 (σ1) Receptor Modulation: Tipepidine is known to interact with sigma-1 receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[1][4] These receptors are implicated in a variety of cellular functions, including the regulation of ion channels, calcium signaling, and neurotransmitter release. Tipepidine's action at sigma-1 receptors is thought to contribute to its antitussive and potential neuroprotective and antidepressant effects.[1]

-

G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Inhibition: A significant mechanism of action for tipepidine is the inhibition of GIRK channels.[3] GIRK channels are crucial for regulating neuronal excitability. By inhibiting these channels, particularly those modulated by the dopamine D2 receptor, tipepidine can lead to the depolarization of neurons and an increase in the firing rate of dopaminergic neurons in areas like the ventral tegmental area (VTA).[5] This action is believed to underlie its potential antidepressant-like effects by increasing dopamine levels in the nucleus accumbens.

-

Modulation of Dopamine and Serotonin Systems: Through its action on GIRK channels and potentially other mechanisms, tipepidine influences the dopamine and serotonin neurotransmitter systems.[1][4] Some evidence suggests it may inhibit the reuptake of these monoamines, contributing to its therapeutic effects in mood and behavioral disorders.[4] Animal studies have also suggested that the antidepressant-like effects of tipepidine may be mediated by the stimulation of dopamine D1 and adrenaline α2 receptors.[6]

Quantitative Receptor Binding Data

Currently, detailed quantitative data on the binding affinity of tipepidine hibenzate across a broad panel of receptors is limited in the public domain. However, a key finding from in vitro electrophysiology studies has provided a crucial piece of quantitative information regarding its effect on the dopamine system.

| Target Interaction | Test System | Method | Value | Reference |

| Inhibition of Dopamine D₂-Receptor-Mediated GIRK Currents | Acutely dissociated rat ventral tegmental area (VTA) dopamine neurons | Patch-clamp electrophysiology | IC₅₀ ≈ 7.0 µM | [7][5] |

Note: The IC₅₀ value represents the concentration of tipepidine required to inhibit 50% of the dopamine D₂-receptor-mediated GIRK current.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of tipepidine's binding affinity are based on established pharmacological methodologies.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of tipepidine for the sigma-1 receptor using a competitive radioligand binding assay.

1. Materials:

- Test Compound: Tipepidine hibenzate

- Radioligand: High-affinity sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine)

- Receptor Source: Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain homogenates)

- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

- Non-specific Binding Control: Haloperidol (10 µM)

- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

- Scintillation Counter and Cocktail

2. Procedure:

- Prepare serial dilutions of tipepidine hibenzate in the assay buffer.

- In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the varying concentrations of tipepidine or the non-specific binding control.

- Add the receptor membrane preparation to initiate the binding reaction.

- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

- Calculate specific binding by subtracting the non-specific binding from the total binding.

- Determine the IC₅₀ value of tipepidine by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Inhibition

This protocol describes a general method to measure the inhibitory effect of tipepidine on dopamine D₂ receptor-activated GIRK currents in neurons.

1. Materials:

- Test Compound: Tipepidine hibenzate

- Cell Type: Acutely dissociated dopamine neurons from the rat ventral tegmental area (VTA) or a suitable cell line expressing dopamine D₂ receptors and GIRK channels.

- D₂ Receptor Agonist: Quinpirole or dopamine

- External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

- Internal Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

- Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

2. Procedure:

- Prepare dissociated neurons or cultured cells and place them in a recording chamber on the stage of an inverted microscope.

- Establish a whole-cell patch-clamp recording configuration.

- Hold the cell membrane potential at a fixed voltage (e.g., -60 mV).

- Apply the D₂ receptor agonist to the cell via the perfusion system to activate the GIRK channels, resulting in an outward potassium current.

- Once a stable baseline current is established in the presence of the agonist, apply different concentrations of tipepidine hibenzate.

- Record the changes in the agonist-induced outward current in the presence of tipepidine.

- Wash out the tipepidine to observe the reversibility of the inhibition.

- Construct a concentration-response curve for tipepidine's inhibition of the GIRK current and calculate the IC₅₀ value.

Visualizations

Signaling Pathway of Tipepidine's Action on Dopaminergic Neurons

References

- 1. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypothesis [hypothes.is]

Preclinical Evidence for the Antidepressant-Like Effects of Tipepidine Hibenzate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine hibenzate, a non-opioid antitussive agent, has garnered significant attention for its potential antidepressant properties. An expanding body of preclinical evidence suggests that this compound exerts antidepressant-like effects, primarily through a novel mechanism of action involving the modulation of G protein-coupled inwardly rectifying potassium (GIRK) channels and subsequent enhancement of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the preclinical findings, detailing the experimental protocols, quantitative data, and underlying signaling pathways that support the investigation of tipepidine as a potential therapeutic for depressive disorders.

Core Mechanism of Action: GIRK Channel Inhibition

The primary molecular target of tipepidine's antidepressant-like activity is the G protein-coupled inwardly rectifying potassium (GIRK) channel.[1][2] These channels are crucial for regulating neuronal excitability. By inhibiting GIRK channels, tipepidine is thought to disinhibit neurons, leading to increased neuronal firing and neurotransmitter release.

Signaling Pathway of Tipepidine's Antidepressant-Like Effects

Tipepidine's mechanism of action converges on the mesolimbic dopamine system, a key pathway implicated in mood regulation and reward. The proposed signaling cascade is as follows:

-

Tipepidine Administration : Tipepidine is administered systemically.

-

GIRK Channel Inhibition : Tipepidine directly inhibits GIRK channels on dopamine neurons in the ventral tegmental area (VTA).

-

Dopamine Neuron Depolarization : Inhibition of the outward potassium current through GIRK channels leads to depolarization of the VTA dopamine neurons.

-

Increased Neuronal Firing : The depolarization increases the firing rate of these neurons.

-

Enhanced Dopamine Release : This heightened activity results in an increased release of dopamine in projection areas, most notably the nucleus accumbens (NAc).

-

Antidepressant-Like Effects : The elevated dopamine levels in the NAc are believed to mediate the observed antidepressant-like behavioral effects.

This pathway is supported by findings that the antidepressant-like effects of tipepidine are blocked by catecholamine-depleting agents and dopamine D1 receptor antagonists.

Preclinical Behavioral Evidence

The antidepressant-like properties of tipepidine have been primarily evaluated using rodent models of depression, particularly the Forced Swim Test (FST).

Forced Swim Test (FST)

The FST is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

-

Animals : Male Wistar rats are commonly used.

-

Apparatus : A transparent Plexiglas cylinder (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure :

-

Pre-test Session (Day 1) : Rats are individually placed in the cylinder for a 15-minute period. This session is for habituation.

-

Drug Administration : Tipepidine hibenzate (dissolved in saline) or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10, 20, and 40 mg/kg) at different time points before the test session (e.g., 30, 60, and 120 minutes).

-

Test Session (Day 2) : 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session. The session is videotaped for later analysis.

-

-

Behavioral Scoring : The duration of immobility (the time the rat floats without struggling, making only minimal movements to keep its head above water) and climbing behavior (active upward-directed movements of the forepaws along the cylinder wall) are scored by a trained observer blinded to the treatment conditions.

Preclinical studies have demonstrated a significant, dose-dependent effect of tipepidine in the FST.

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Climbing Time (seconds) |

| Vehicle (Control) | - | 155.8 ± 10.1 | 15.3 ± 4.2 |

| Tipepidine | 20 | 96.0 ± 16.2* | 45.3 ± 11.1 |

| Tipepidine | 40 | 66.8 ± 12.3 | 80.2 ± 13.5 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. (Data synthesized from Kawaura et al., 2009)

These results indicate that tipepidine significantly reduces immobility time and increases active escape-oriented behavior (climbing) in a dose-dependent manner, consistent with an antidepressant-like profile.[3]

Tail Suspension Test (TST)

While the TST is another standard preclinical model for assessing antidepressant efficacy, specific studies detailing the effects of tipepidine in this paradigm are not yet widely available in the peer-reviewed literature. The TST operates on a similar principle to the FST, measuring the duration of immobility when a mouse is suspended by its tail. Future preclinical evaluations of tipepidine would benefit from the inclusion of this complementary behavioral assay.

Conclusion